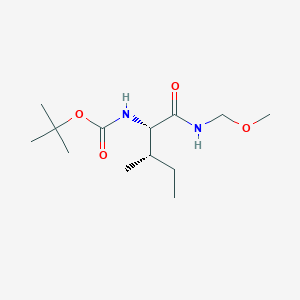
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a heterocyclic compound with the molecular formula C10H13NO2. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Various substituents can be introduced to the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
科学研究应用
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the synthesis of materials with specific properties
作用机制
The mechanism of action of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to interact with cellular signaling pathways .
相似化合物的比较
Similar Compounds
Ketorolac: A non-steroidal anti-inflammatory drug with a similar pyrrolizine structure.
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities
Uniqueness
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
3-ethyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-7-6-8(10(12)13)9-4-3-5-11(7)9/h6H,2-5H2,1H3,(H,12,13) |
InChI 键 |
WKNNMIRUNQNYFD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C2N1CCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


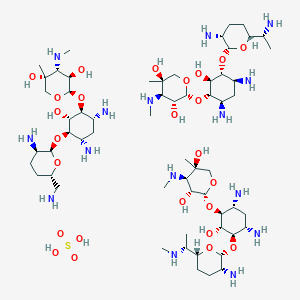
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)
![Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13012223.png)
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13012232.png)
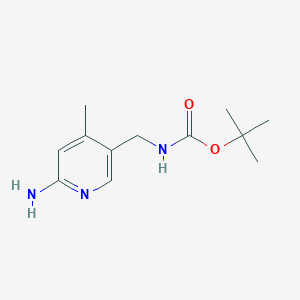
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
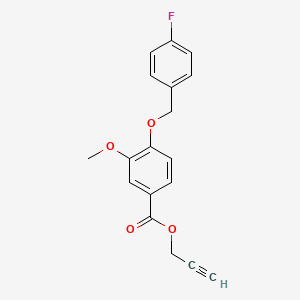
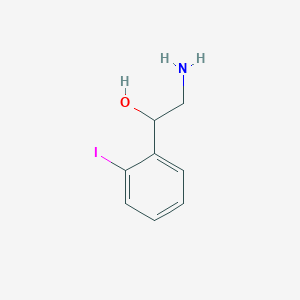
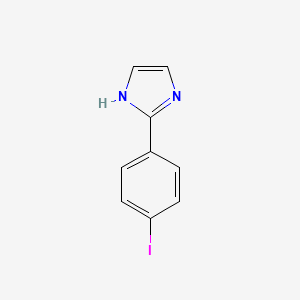
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
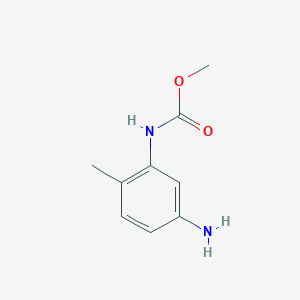

![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
